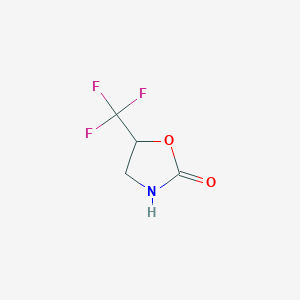

5-(trifluoromethyl)-1,3-oxazolidin-2-one

Description

Significance of Trifluoromethylated Heterocycles in Synthetic Methodologies

The incorporation of a trifluoromethyl group into heterocyclic compounds is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties of the -CF3 group can dramatically alter a molecule's biological and chemical characteristics. mdpi.com

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can influence the reactivity of the heterocyclic ring and its interactions with biological targets. ossila.com One of the most significant impacts of trifluoromethylation is the enhancement of lipophilicity (fat solubility), which can improve a molecule's ability to cross cellular membranes. ossila.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation. This metabolic stability often leads to an increased half-life of drug candidates in vivo. ossila.com

These properties make trifluoromethylated heterocycles highly sought-after structures in drug discovery. Research has consistently shown that the presence of a -CF3 group can improve solubility, pharmacokinetic profiles, and the binding selectivity of potential therapeutic agents. ossila.com Consequently, developing efficient methods to introduce trifluoromethyl groups into heterocyclic frameworks, such as the oxazolidinone core, is an active and important area of synthetic research. mdpi.com

| Property | Impact of Trifluoromethyl (-CF3) Group | Consequence in Organic & Medicinal Chemistry |

|---|---|---|

| Lipophilicity | Increases (Hansch π value of +0.88) | Enhanced membrane permeability and in vivo transport. ossila.com |

| Metabolic Stability | High due to strong C-F bonds | Increased resistance to metabolic breakdown, longer biological half-life. ossila.com |

| Electron-Withdrawing Nature | Strong inductive effect | Modulates acidity/basicity of nearby functional groups and molecular reactivity. ossila.com |

| Binding Affinity | Can enhance interactions with biological targets | Improved potency and selectivity of drug candidates. mdpi.com |

Overview of Oxazolidinone Scaffolds in Modern Synthesis

Oxazolidinones are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, which have become indispensable in synthetic and medicinal chemistry. nih.gov The 1,3-oxazolidin-2-one isomer, in particular, is a privileged scaffold found in a variety of important molecules.

Perhaps the most prominent role of the oxazolidinone scaffold is in the field of antibacterial agents. Linezolid, the first member of this class to receive FDA approval, is effective against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Its mechanism involves the inhibition of bacterial protein synthesis. nih.gov The success of Linezolid spurred the development of second-generation oxazolidinones like Tedizolid. nih.gov

Beyond their medicinal applications, oxazolidinones are renowned as chiral auxiliaries in asymmetric synthesis. wikipedia.org Popularized by David A. Evans, these auxiliaries allow for a high degree of stereocontrol in reactions such as aldol (B89426) additions and alkylations. wikipedia.org The auxiliary can be attached to a substrate, direct the stereochemical outcome of a reaction, and then be removed, yielding an enantiomerically enriched product. nih.gov This strategy is a powerful tool for constructing complex molecules with specific stereochemistry. The development of efficient synthetic routes to functionalized, enantiomerically pure oxazolidin-2-ones is therefore of great importance to organic synthesis. bioorg.org

Scope and Academic Research Focus on 5-(Trifluoromethyl)-1,3-oxazolidin-2-one (B6157739)

The specific compound this compound is a target of academic interest because it combines the advantageous properties of both the trifluoromethyl group and the oxazolidinone core. Research in this area focuses on developing synthetic pathways to access this and related structures, and exploring their potential applications, for instance, as novel chiral building blocks or as precursors to bioactive molecules.

Direct synthesis of this compound is a challenging task, but several methodologies for analogous structures provide a foundation for research. One successful approach for a related compound, (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one, utilizes a combination of an asymmetric aldol reaction and a modified Curtius rearrangement. nih.govmdpi.com This demonstrates a viable pathway for creating the oxazolidinone ring with a trifluoromethyl-containing substituent at the C-5 position.

Other relevant synthetic strategies that inform research on this target molecule include:

Cycloaddition Reactions : [3+2] cycloaddition reactions are a powerful tool for constructing five-membered heterocycles and have been applied to the synthesis of trifluoromethylated pyrazolidines and thiazoles. researchgate.netrsc.org Adapting such strategies, for example, using trifluoromethylated building blocks, could provide a route to the oxazolidinone ring. nih.gov

Functionalization of Chiral Aziridines : Enantiomerically pure 2-substituted aziridines can serve as precursors to 5-functionalized oxazolidin-2-ones through a one-pot process involving regioselective ring-opening and intramolecular cyclization. bioorg.org Applying this to a trifluoromethyl-substituted aziridine (B145994) could yield the target compound.

Direct Trifluoromethylation : Methods for the direct, stereoselective trifluoromethylation of N-acyl oxazolidinones have been developed. nih.gov While this typically places the -CF3 group on the acyl chain rather than the ring itself, the underlying chemistry of handling trifluoromethylating agents in the presence of an oxazolidinone is highly relevant.

The academic focus is thus on leveraging these and other advanced synthetic methods to construct the this compound scaffold efficiently and with high stereocontrol. The resulting compound is a valuable building block for further elaboration into more complex molecules for medicinal chemistry screening or for use as a novel chiral auxiliary, where the trifluoromethyl group could influence the stereochemical outcome of asymmetric transformations.

| Methodology | Key Transformation | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Asymmetric Aldol / Curtius Reaction | Combines aldol addition for stereocontrol with Curtius rearrangement and cyclization to form the ring. | Demonstrated for the synthesis of a C-5 trifluoromethylphenyl-substituted oxazolidinone. nih.govmdpi.com | |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | A potential route using a trifluoromethylated dipolarophile or a trifluoromethyl-containing dipole. nih.gov | |

| Ring-Opening of Aziridines | Acylation of a chiral aziridine followed by intramolecular cyclization. | Applicable if a suitable 2-(trifluoromethyl)aziridine precursor can be synthesized. bioorg.org | |

| Radical Perfluoroalkylation | Catalytic radical addition to enolates derived from N-acyl oxazolidinones. | Provides methodology for introducing -CF3 groups into oxazolidinone-containing systems. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C4H4F3NO2 |

|---|---|

Molecular Weight |

155.08 g/mol |

IUPAC Name |

5-(trifluoromethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-8-3(9)10-2/h2H,1H2,(H,8,9) |

InChI Key |

VYUHWHSKTXALGI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Trifluoromethyl 1,3 Oxazolidin 2 One and Its Derivatives

Direct Synthesis Pathways to the 1,3-Oxazolidin-2-one Ring System

The direct formation of the 1,3-oxazolidin-2-one ring is a common and efficient strategy. These methods typically involve the cyclization of appropriately functionalized precursors, such as β-amino-α-trifluoromethyl alcohols, or the condensation of simpler building blocks.

Cyclization Reactions of β-Amino-α-trifluoromethyl Alcohols

A primary route to 5-(trifluoromethyl)-1,3-oxazolidin-2-ones involves the cyclization of β-amino-α-trifluoromethyl alcohols. nih.gov The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product; anti-amino alcohols yield cis-4,5-disubstituted oxazolidinones, while syn-isomers result in trans-disubstituted products. nih.govuzh.ch Several carbonylating agents can be employed to facilitate this transformation.

Phosgene (B1210022) (COCl₂) is a highly reactive reagent used for the carbonylation of β-amino-α-trifluoromethyl alcohols to form the corresponding 1,3-oxazolidin-2-ones. nih.govuzh.ch This method is effective but requires careful handling due to the extreme toxicity of phosgene gas. bioorg.org The reaction typically proceeds by treating the amino alcohol with phosgene in the presence of a base, such as triethylamine (B128534), in a suitable solvent like toluene. uzh.ch

Triphosgene, or bis(trichloromethyl) carbonate, serves as a safer, solid substitute for phosgene. nih.govwikipedia.org It can be effectively used for the intramolecular carbamate (B1207046) cyclization of 1,2-amino alcohols to yield oxazolidinones. nih.gov The reaction is typically carried out in the presence of a base. nih.govsemanticscholar.org Triphosgene has been successfully employed in the synthesis of various oxazolidinone derivatives. nih.govbiu.ac.il

1,1'-Carbonyldiimidazole (CDI) is another reagent used for the cyclization of β-amino alcohols to form 1,3-oxazolidin-2-ones. nih.govuzh.ch This method is often preferred due to the non-toxic nature of the reagent and the mild reaction conditions. derpharmachemica.comresearchgate.net The reaction proceeds by activating the hydroxyl group of the amino alcohol, followed by intramolecular cyclization. organic-chemistry.org The size of the substituent on the nitrogen atom can influence the course of the reaction. researchgate.net

Table 1: Comparison of Carbonylating Agents for Cyclization of β-Amino-α-trifluoromethyl Alcohols

| Reagent | Chemical Formula | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosgene | COCl₂ | High reactivity, effective conversion | Extremely toxic gas, requires special handling |

| Triphosgene | C₃Cl₆O₃ | Solid, safer alternative to phosgene | Still a hazardous substance |

| Carbonyldiimidazole | C₇H₆N₄O | Non-toxic, mild reaction conditions | May be less reactive than phosgene-based reagents |

An alternative approach involves the base-induced 1,5-cyclization of N-Boc-protected β-amino-α-trifluoromethyl alcohols. nih.govuzh.ch In this method, the amino group is first protected with a tert-butoxycarbonyl (Boc) group. Treatment with a base, such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF), promotes intramolecular cyclization to the oxazolidinone ring. uzh.ch

Condensation Reactions with Amino Alcohols and Carbonyl Compounds

The 1,3-oxazolidin-2-one ring system can also be constructed through condensation reactions. For example, trifluoromethyl group-containing oxazolidines can be synthesized by the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal or trifluoroacetone. acs.org Another approach involves the three-component cyclization of ethyl trifluoropyruvate with methyl ketones and 1,2- or 1,3-amino alcohols, which leads to the formation of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones. mdpi.com

Strategies for Trifluoromethyl Group Introduction

The introduction of the trifluoromethyl group is a critical step in the synthesis of these compounds. Both nucleophilic and electrophilic trifluoromethylation methods are employed, each offering distinct advantages depending on the substrate and desired stereochemistry.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic substrate. nih.gov This approach is widely used for the synthesis of trifluoromethylated compounds.

(Trifluoromethyl)trimethylsilane (TMS-CF₃), also known as the Ruppert-Prakash reagent, is a versatile and widely used reagent for nucleophilic trifluoromethylation. semanticscholar.orgresearchgate.net It serves as a source of the trifluoromethyl anion (CF₃⁻) upon activation by a nucleophilic initiator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgnih.gov The reaction with carbonyl compounds, such as aldehydes and ketones, proceeds under mild conditions to form trifluoromethylated silyl (B83357) ethers, which can then be hydrolyzed to the corresponding trifluoromethylated alcohols. semanticscholar.orgorganic-chemistry.org The versatility of TMS-CF₃ allows for its application with a broad range of substrates. organic-chemistry.org

The general mechanism involves the activation of TMS-CF₃ by a fluoride ion, leading to the formation of a hypervalent siliconate intermediate that delivers the trifluoromethyl nucleophile to the electrophilic carbonyl carbon. researchgate.netnih.gov

Table 1: Examples of Nucleophilic Trifluoromethylation using TMS-CF₃

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Trifluoromethylated Alcohols | High | semanticscholar.org |

| Aliphatic Aldehydes | Trifluoromethylated Alcohols | High | semanticscholar.org |

| Ketones | Trifluoromethylated Alcohols | High | organic-chemistry.org |

The reaction of nucleophilic trifluoromethylating agents with α-amino aldehydes and ketones provides a direct route to chiral β-amino trifluoromethyl alcohols, which are precursors to 5-(trifluoromethyl)-1,3-oxazolidin-2-ones. The stereochemistry of the starting α-amino carbonyl compound can effectively control the stereochemistry of the newly formed stereocenter. This method is particularly valuable for the synthesis of enantiomerically pure trifluoromethylated oxazolidinones.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate, such as an enolate, with an electrophilic "CF₃⁺" source. chem-station.com A variety of electrophilic trifluoromethylating reagents have been developed, including hypervalent iodine compounds like Togni's reagents and sulfonium (B1226848) salts such as Umemoto's reagents. chem-station.comacs.orgmdpi.com

These reagents can effectively trifluoromethylate N-acyl oxazolidinones. acs.org The process typically involves deprotonation of the N-acyl oxazolidinone with a strong base to form an enolate, which then attacks the electrophilic trifluoromethylating agent. acs.org This method allows for a high degree of stereocontrol, with diastereomeric ratios up to 97:3 being achieved. acs.org

Stereoselective Synthesis of 5-(Trifluoromethyl)-1,3-oxazolidin-2-one (B6157739) and Chiral Analogues

The stereoselective synthesis of 5-(trifluoromethyl)-1,3-oxazolidin-2-ones is of paramount importance, as the biological activity of these compounds is often dependent on their absolute configuration. nih.govacs.org Chiral auxiliaries and asymmetric catalysis are commonly employed to achieve high levels of stereocontrol. nih.govacs.orgnih.gov

Asymmetric Construction of the Oxazolidinone Ring

The asymmetric construction of the oxazolidinone ring is a key strategy for controlling the stereochemistry of the final product. acs.org This can be achieved through various methods, including the cyclization of chiral amino alcohols or the use of chiral catalysts in the ring-forming step. bioorg.orgbioorg.orgresearchgate.net For instance, enantiomerically pure 5-functionalized oxazolidin-2-ones can be prepared from chiral aziridines through a regioselective ring-opening followed by intramolecular cyclization. bioorg.org This method proceeds with retention of configuration and generally provides high yields. bioorg.org

Another approach involves the use of chiral N-acyl oxazolidinones as templates for diastereoselective reactions. nih.gov For example, a ruthenium-catalyzed radical trifluoromethylation of zirconium enolates derived from chiral N-acyl oxazolidinones has been developed, affording good yields and stereocontrol. nih.govfigshare.com The chiral auxiliary can often be recovered in nearly quantitative yield. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (Trifluoromethyl)trimethylsilane (TMS-CF₃) |

Diastereoselective Control in Trifluoromethylation Reactions

Achieving diastereoselective control is crucial in the synthesis of complex molecules containing multiple stereocenters. In the context of trifluoromethylated oxazolidinones, this is often accomplished through reactions on a chiral substrate, where the existing stereocenter directs the stereochemical outcome of the newly formed center.

A notable method involves the direct thermal trifluoromethylation of N-acyloxazolidinones catalyzed by ruthenium. nih.gov This approach is experimentally straightforward and utilizes inexpensive reagents to achieve good yields and high levels of stereocontrol. nih.gov The reaction proceeds via a radical addition to a zirconium enolate, generated in situ. A variety of N-acyl oxazolidinones derived from different alkanoic acids can be effectively trifluoromethylated using this protocol. The diastereoselectivity is controlled by the chiral oxazolidinone auxiliary, which directs the approach of the trifluoromethyl radical. nih.gov

The effectiveness of this Ru-catalyzed method is demonstrated across various substrates, with yields and diastereomeric ratios (d.r.) being influenced by the structure of the N-acyl group.

| N-Acyl Group | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Propanoyl | 63 | 88:12 |

| 3-Methylbutanoyl | 81 | 94:6 |

| 3,3-Dimethylbutanoyl | 85 | >95:5 |

| Phenylacetyl | 72 | 89:11 |

Another relevant strategy for diastereoselective trifluoromethylation involves the use of the Ruppert-Prakash reagent (TMSCF₃). While studied on isoxazole (B147169) triflones, the mechanism provides insight applicable to other heterocyclic systems. The reaction proceeds via a 1,2-type addition of a CF₃ anion, with the stereochemistry being controlled by the electrophilic approach from the face opposite to existing bulky substituents on the ring.

Enantioselective Approaches to Trifluoromethylated Amino Alcohol Precursors

The primary route to chiral 5-(trifluoromethyl)-1,3-oxazolidin-2-ones involves the cyclization of corresponding chiral β-trifluoromethyl β-amino alcohols. Therefore, the enantioselective synthesis of these precursors is a critical step.

A highly diastereoselective and direct method for preparing enantiopure β-trifluoromethyl β-amino alcohols involves the addition of organolithium reagents to chiral 2-hydroxymethyl trifluoromethyl oxazolidines (known as Fox). researchgate.netrsc.org This approach provides access to β-amino alcohols that are quaternarized at the β-position. researchgate.net

Other established methods for synthesizing these crucial precursors include:

Nucleophilic Trifluoromethylation : The addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino aldehydes or ketones is a powerful method for creating α-trifluoromethyl alcohols. google.com The stereoselectivity of the addition can be controlled to favor either the syn- or anti-isomer, which are precursors to different diastereomers of the final oxazolidinone. nih.govgoogle.comkcl.ac.uk

Henry Reaction : The aldol-type addition of nitroalkanes to trifluoromethyl ketones (a Henry reaction), followed by the reduction of the nitro group, yields the desired β-amino-α-trifluoromethyl alcohols. google.com Chiral catalysts, such as lanthanide(III)-'(S)-binolam' complexes, have been used to achieve high enantioselectivity in the initial addition step. google.com

Reduction of α-aminoalkyl trifluoromethyl ketones : A general approach involves the synthesis of α-aminoalkyl trifluoromethyl ketones, often via the Dakin-West reaction, followed by stereoselective reduction of the ketone to furnish the chiral amino alcohol. google.com

These methods provide a versatile toolkit for accessing the optically active amino alcohol building blocks required for the synthesis of enantiopure this compound.

Synthesis of Substituted this compound Derivatives

The nitrogen atom of the oxazolidinone ring can be substituted with a variety of alkyl, aryl, or vinyl groups, which significantly modifies the compound's properties. While direct N-alkylation of this compound can be performed under standard basic conditions, N-arylation often requires more specialized methods. nih.gov

The Ullmann-type coupling reaction is a prominent method for the N-arylation of oxazolidinones. researchgate.netrsc.orgresearchgate.net Modern protocols often employ copper catalysis, which allows the reaction to proceed under milder conditions than traditional Ullmann reactions. researchgate.net Ligand-free, copper-catalyzed N-arylation of oxazolidinones has been successfully achieved using diaryliodonium salts as the aryl source. researchgate.netrsc.orgresearchgate.netchemrxiv.org This method is effective even for sterically hindered oxazolidinones and a wide range of diaryliodonium salts, providing N-aryl products in good to excellent yields. researchgate.netrsc.orgresearchgate.net

Alternatively, copper-catalyzed N-arylation can be performed with (hetero)aryl iodides. The use of specific ligands, such as N,N′-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), can promote the C–N coupling at room temperature and with excellent chemoselectivity between aryl iodides and aryl bromides. acs.orgorganic-chemistry.org

| Catalyst/Ligand System | Aryl Source | Key Features | Reference |

|---|---|---|---|

| CuI (Ligand-free) | Diaryliodonium salts | Good for sterically hindered substrates. | researchgate.netrsc.org |

| CuI / BPMO | (Hetero)aryl iodides | Reaction proceeds at room temperature; high chemoselectivity. | acs.orgorganic-chemistry.org |

| CuI / Me₄Phen | Bromoiodoarenes | Highly selective coupling at the iodo-position. | nih.gov |

Furthermore, N-vinyl-2-oxazolidinones can be synthesized, typically through the pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones, providing another class of functional derivatives. google.com

Introducing substituents at other positions on the oxazolidinone ring, particularly at the C4 position, generates 4,5-disubstituted derivatives with diverse stereochemical arrangements. An efficient strategy for creating these scaffolds combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. nih.govresearchgate.net This sequence allows for the rapid and stereoselective synthesis of a range of 4,5-disubstituted oxazolidin-2-ones. nih.govresearchgate.net

The synthesis of 5-functionalized oxazolidin-2-ones can also be achieved from enantiomerically pure 2-substituted aziridines. This one-pot transformation proceeds with retention of configuration via a regioselective ring-opening of the aziridine (B145994) followed by intramolecular cyclization. acs.org This method controls the absolute configuration at the C5 position of the oxazolidinone based on the chirality of the starting aziridine. acs.org

These methodologies enable the synthesis of a wide array of ring-substituted derivatives, allowing for fine-tuning of the molecule's steric and electronic properties for various applications.

Chemical Reactivity and Transformations of 5 Trifluoromethyl 1,3 Oxazolidin 2 One

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. mdpi.com This electronic effect has several important consequences for the reactivity of the 5-(trifluoromethyl)-1,3-oxazolidin-2-one (B6157739) ring system:

Increased Acidity of N-H Proton: The electron-withdrawing nature of the -CF3 group enhances the acidity of the proton attached to the nitrogen atom in the oxazolidinone ring, facilitating its removal by a base.

Activation of the Carbonyl Group: The carbonyl group within the oxazolidinone ring becomes more electrophilic and, therefore, more susceptible to nucleophilic attack.

Stabilization of Anionic Intermediates: The -CF3 group can stabilize adjacent negative charges, which can influence the regioselectivity and stereoselectivity of certain reactions.

These electronic modifications make this compound a versatile building block in organic synthesis, particularly in the construction of complex molecules containing the trifluoromethyl moiety. mdpi.com

Functionalization and Derivatization Reactions

The this compound core can be readily functionalized at various positions, allowing for the synthesis of a diverse range of derivatives.

N-acylation is a common transformation for oxazolidinones, including the trifluoromethylated analog. This reaction involves the attachment of an acyl group to the nitrogen atom of the oxazolidinone ring. The increased acidity of the N-H proton in this compound facilitates its deprotonation to form an amide anion, which then acts as a nucleophile.

Common acylating agents include acid chlorides and acid anhydrides. amazonaws.com The reaction is typically carried out in the presence of a base to deprotonate the oxazolidinone nitrogen. A mild method for N-acylation employs acid fluorides with bases like triethylamine (B128534) or diisopropylethylamine, providing high yields of the N-acylated products. acs.org

These N-acyl derivatives are valuable intermediates in asymmetric synthesis, where the chiral oxazolidinone auxiliary directs the stereochemical outcome of subsequent reactions. nih.gov

Table 1: Examples of N-Acylation Reactions of Oxazolidinones

| Acylating Agent | Base | Product | Yield (%) | Reference |

| 4-Bromophenylacetyl chloride | n-Butyllithium | 3-(2-(4-Bromophenyl)acetyl)oxazolidin-2-one | 51 | amazonaws.com |

| 2-(1,3-Dioxoisoindolin-2-yl)acetyl chloride | n-Butyllithium | 3-(2-(1,3-Dioxoisoindolin-2-yl)acetyl)oxazolidin-2-one | 33 | amazonaws.com |

Alkylation reactions introduce an alkyl group onto the oxazolidinone scaffold. While direct N-alkylation is possible, alkylation of N-acyl derivatives at the α-carbon to the carbonyl group is a particularly important transformation. This process often proceeds with a high degree of stereocontrol, guided by the chiral auxiliary.

The reaction typically involves the formation of an enolate by treating the N-acyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one with a strong base, followed by the addition of an alkyl halide. The trifluoromethyl group can influence the geometry and reactivity of the enolate intermediate.

The oxazolidinone ring can be reductively cleaved to yield valuable chiral building blocks. For instance, N-acyl derivatives can be reduced to afford chiral alcohols or aldehydes, with the chiral auxiliary being recovered for reuse. nih.gov

Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). nih.gov The choice of reducing agent can influence the reaction outcome. For example, while sodium borohydride reductions of some N-acyl derivatives can be sluggish, lithium aluminum hydride can effectively remove the oxazolidinone auxiliary. nih.gov

While direct oxidation of the this compound ring is less common, oxidative transformations of its derivatives are synthetically useful. For example, α-hydroxylated products, obtained from the aldol (B89426) reactions of N-acyl derivatives, can be further oxidized to the corresponding α-keto imides.

Additionally, research has explored the oxidation of α-trifluoromethyl alcohols, which can be derived from trifluoromethylated oxazolidinone precursors, using methods that merge oxoammonium cations and photoredox catalysis. researchgate.net

The oxazolidinone ring itself is generally stable to nucleophilic attack. However, functional groups attached to the ring can undergo nucleophilic substitution. For example, if a leaving group is present at the 5-position, it can be displaced by a nucleophile.

More commonly, the N-acyl derivatives are employed in nucleophilic substitution reactions where the acyl group is transferred to a nucleophile, cleaving the N-acyl bond and regenerating the oxazolidinone auxiliary. This is a key step in the application of oxazolidinones as chiral auxiliaries, allowing for the synthesis of enantiomerically enriched carboxylic acids, esters, and amides. wikipedia.org

Ring-Opening and Ring-Transformation Reactions

The 1,3-oxazolidin-2-one ring is a stable heterocyclic system; however, under certain conditions, it can undergo ring-opening reactions. These reactions typically proceed via cleavage of the C-O or N-C=O bonds, often facilitated by acidic or basic conditions, or through nucleophilic attack at the carbonyl carbon. The presence of the trifluoromethyl group at the C5 position is expected to influence the regioselectivity of the ring-opening by affecting the electron density and steric accessibility of the ring atoms.

While specific studies on the ring-opening of this compound are not extensively documented, related transformations provide insight into its potential reactivity. For instance, the hydrolysis of N-acyl oxazolidinones is a known method for the removal of the chiral auxiliary after its use in asymmetric synthesis. This process typically involves treatment with reagents like lithium hydroxide (B78521) and hydrogen peroxide. nih.gov Similarly, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, employing catalysts such as trifluoromethanesulfonic acid, has been demonstrated to yield 2-amino ethers. nih.gov These examples suggest that this compound could likely be hydrolyzed under acidic or basic conditions to afford the corresponding trifluoromethylated amino alcohol.

Ring-transformation reactions, where the oxazolidinone ring is converted into a different heterocyclic system, represent another facet of its chemical reactivity. While no direct examples of ring transformations of this compound have been reported, the synthesis of trifluoromethylated 1,3-oxazines and 1,3-oxazin-6-ones has been achieved through the thermal ring opening of 5-acylated N-fluoroalkyl-1,2,3-triazoles. nih.govrsc.orgresearchgate.net This transformation proceeds via ketenimine intermediates which then cyclize to form the six-membered ring systems. This suggests that under appropriate conditions, it might be feasible to transform the this compound scaffold into other valuable trifluoromethylated heterocycles.

Table 1: Examples of Ring-Opening and Transformation Reactions of Related Oxazolidinone and Trifluoromethylated Systems

| Starting Material | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| N-acyl oxazolidinones | LiOH, H₂O₂ | Carboxylic acid and chiral auxiliary | High | nih.gov |

| Oxazolidinone-fused aziridines | Alcohols, Trifluoromethanesulfonic acid | 2-Amino ethers | - | nih.gov |

| 5-Acylated N-pentafluoroethyl-1,2,3-triazoles | Microwave heating, CuF₂ | Trifluoromethylated 1,3-oxazines and 1,3-oxazin-6-ones | Moderate to high | nih.govrsc.orgresearchgate.net |

Multi-Component Reactions Involving this compound Moieties

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. windows.net The use of functionalized heterocycles as building blocks in MCRs is a well-established strategy for the rapid generation of molecular diversity.

A review of the current literature reveals a lack of specific examples of multi-component reactions where this compound is utilized as a reactant. The high stability of the oxazolidin-2-one ring may limit its direct participation as a reactive component in many common MCRs without prior activation or ring-opening.

However, the general principles of MCRs suggest potential avenues for the involvement of moieties derived from this compound. For instance, if the ring were to be opened in situ to generate a reactive intermediate such as a trifluoromethylated amino alcohol, this intermediate could then participate in a multi-component reaction. For example, amino alcohols can be components in Ugi or Passerini-type reactions, leading to the formation of complex peptide-like structures.

The development of novel MCRs that can directly incorporate stable heterocyclic frameworks like this compound remains an active area of research. Such reactions would provide a direct route to complex trifluoromethylated molecules with potential applications in medicinal chemistry and materials science.

Applications of 5 Trifluoromethyl 1,3 Oxazolidin 2 One in Asymmetric Synthesis and As a Building Block

Role as a Chiral Auxiliary in Stereocontrolled Reactions

As a chiral auxiliary, 5-(trifluoromethyl)-1,3-oxazolidin-2-one (B6157739) is covalently attached to a substrate, rendering subsequent reactions diastereoselective. The auxiliary can then be cleaved and recovered, yielding an enantiomerically enriched product. This strategy is employed in a variety of stereocontrolled reactions.

The use of N-acyl-5-(trifluoromethyl)-1,3-oxazolidin-2-ones in asymmetric aldol (B89426) reactions allows for the highly diastereoselective synthesis of β-hydroxy carbonyl compounds. The formation of a titanium enolate from the N-acyl derivative, followed by reaction with an aldehyde, typically proceeds with high levels of stereocontrol to furnish the syn-aldol adduct. nih.gov

For instance, the reaction of the chlorotitanium enolate of an N-acyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one with 2-benzyloxyacetaldehyde has been shown to produce the corresponding syn-aldol product in high yield and with good diastereoselectivity. nih.gov

| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Propionyl | 2-Benzyloxyacetaldehyde | 98 | 3:1 |

Diastereoselective alkylation of enolates derived from N-acyl-5-(trifluoromethyl)-1,3-oxazolidin-2-ones is a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary effectively shields one face of the enolate, leading to preferential alkylation from the opposite face. This methodology has been successfully applied to the synthesis of various chiral building blocks.

A notable application is the Ru-catalyzed direct thermal trifluoromethylation of N-acyloxazolidinones, which provides good yields and high levels of stereocontrol. nih.gov This method offers a practical alternative for synthesizing fluorinated materials. nih.gov

| N-Acyl Group | Yield (%) | Diastereomeric Ratio |

|---|---|---|

| Propionyl | 86 | 95:5 |

| Isobutyryl | 88 | 97:3 |

| 3-Methylbutyryl | 92 | 97:3 |

The this compound auxiliary has been employed in diastereoselective Michael addition reactions. N-enoyl derivatives of this auxiliary serve as effective Michael acceptors, reacting with various nucleophiles to afford β-functionalized carbonyl compounds with high stereocontrol.

Base-catalyzed thia-Michael additions of thiols to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones have been reported. rsc.orgbohrium.com By carefully selecting the base catalyst, a range of chiral thia-Michael adducts can be synthesized in good yields and with high diastereoselectivities. rsc.orgbohrium.com

| Thiol | Base | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 4-Methylbenzenethiol | DABCO | 95 | 98:2 |

| 4-Chlorobenzenethiol | i-Pr2NEt | 88 | 4:96 |

| Benzyl mercaptan | P2-t-Bu | 92 | 97:3 |

Cycloaddition reactions represent a powerful tool for the construction of cyclic molecules. pressbooks.publibretexts.org The use of this compound as a chiral auxiliary in these reactions allows for the stereocontrolled synthesis of complex cyclic systems.

In [3+2] cycloaddition reactions, N-alkenyl derivatives of the oxazolidinone can act as dipolarophiles. For example, the 1,3-dipolar cycloaddition of nitrosoarenes and (trifluoromethyl)diazomethane with alkenes has been developed to provide access to N-functionalized isoxazolidines containing a trifluoromethyl group. nih.gov

In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, N-enoyl derivatives of this compound can serve as chiral dienophiles. These reactions proceed with high diastereoselectivity to afford chiral cyclohexene (B86901) derivatives.

The chiral environment provided by the this compound auxiliary can be exploited to direct the stereochemical outcome of hydrogenation reactions. Asymmetric hydrogenation of N-enoyl derivatives of this auxiliary, often catalyzed by transition metal complexes, can lead to the formation of saturated products with high levels of diastereoselectivity.

For example, the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones provides an efficient route to optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities. nih.gov

Asymmetric epoxidation of α,β-unsaturated N-acyl derivatives of this compound provides a route to chiral epoxides. The stereocontrol exerted by the chiral auxiliary directs the epoxidizing agent to one face of the double bond, resulting in the formation of a single diastereomer of the epoxide. These chiral epoxides are versatile synthetic intermediates. The intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides can proceed in a diastereoselective fashion to furnish 1,3-oxazolidin-2-ones. rsc.orgresearchgate.net

Utilization as a Building Block for Complex Molecules

This compound is a versatile intermediate for constructing complex molecules containing the valuable trifluoromethyl group. It primarily functions as a stable, cyclic carbamate (B1207046) of β-amino-α-trifluoromethyl alcohol. nih.gov This precursor relationship is central to its application, as the oxazolidinone can be synthesized from the amino alcohol and, conversely, can be ring-opened to regenerate it for subsequent reactions.

The synthesis of 5-(Trifluoromethyl)-1,3-oxazolidin-2-ones from their corresponding β-amino-α-trifluoromethyl alcohol precursors is a well-established transformation. nih.gov Various carbonylation methods have been successfully employed to achieve this cyclization. nih.gov The stereochemistry of the starting amino alcohol dictates the final stereochemistry of the oxazolidinone; anti-amino alcohols yield cis-4,5-disubstituted products, while syn-isomers produce the trans-disubstituted oxazolidinones. nih.gov

Table 1: Synthesis Methods for 5-(Trifluoromethyl)-1,3-oxazolidin-2-ones from β-Amino-α-trifluoromethyl Alcohols

| Reagent | Reaction Type | Reference |

|---|---|---|

| Phosgene (B1210022) | Carbonylation | nih.gov |

| Triphosgene | Carbonylation | nih.gov |

| Carbonyldiimidazole | Carbonylation | nih.gov |

The this compound scaffold is a direct precursor to β-amino-α-trifluoromethyl alcohols, which are highly valuable synthons for non-proteinogenic, trifluoromethyl-containing amino acids and peptide mimics. nih.gov The oxazolidinone ring serves as a protective group for the 1,2-amino alcohol functionality. Selective ring-opening, typically under hydrolytic conditions, releases the amino alcohol, which can then be incorporated into peptide chains or further modified. This strategy is crucial for accessing peptidic trifluoromethyl ketones, which are known to be effective protease inhibitors. acs.org

The Dakin-West reaction provides a general method for converting α-amino acid derivatives into α-aminoalkyl trifluoromethyl ketones by using trifluoroacetic acid anhydride. nih.gov For instance, N-protected α-amino acids can be transformed into the corresponding trifluoromethyl ketones, demonstrating a pathway to these important peptidomimetic structures. nih.gov The use of the oxazolidinone as a stable precursor allows for the controlled release and subsequent reaction of the chiral amino alcohol fragment, facilitating its integration into these complex biomolecules.

The true versatility of this compound as a building block is demonstrated by the diverse range of other fluorinated heterocycles that can be synthesized from its precursor, β-amino-α-trifluoromethyl alcohol. nih.gov By serving as a stable source for this key intermediate, the oxazolidinone provides an entry point into a variety of heterocyclic systems through cyclization reactions with different reagents. nih.gov

Once the β-amino-α-trifluoromethyl alcohol is liberated from the oxazolidinone ring, it can undergo reactions with agents like formaldehyde, thionyl chloride, or dichlorophenyl phosphane to form new five-membered rings. nih.gov Furthermore, treatment with reagents such as triphenylphosphine (B44618) dichloride can lead to the formation of strained three-membered rings like aziridines, while reaction with oxalyl chloride can yield six-membered heterocycles. nih.gov This highlights the role of the oxazolidinone as a gateway to a broader family of fluorinated heterocyclic compounds. nih.gov

Table 2: Synthesis of Fluorinated Heterocycles from β-Amino-α-trifluoromethyl Alcohols

| Reagent | Resulting Heterocycle | Ring Size | Reference |

|---|---|---|---|

| Formaldehyde | 1,3-Oxazolidine | 5-membered | nih.gov |

| Thionyl chloride | 1,2,3-Oxathiazolidine | 5-membered | nih.gov |

| Dichlorophenyl phosphane | 1,3,2-Oxazaphospholidine | 5-membered | nih.gov |

| Triphenylphosphine dichloride | Aziridine (B145994) | 3-membered | nih.gov |

Spectroscopic and Structural Elucidation of 5 Trifluoromethyl 1,3 Oxazolidin 2 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-(trifluoromethyl)-1,3-oxazolidin-2-one (B6157739), the protons on the heterocyclic ring (H4 and H5) and the proton on the nitrogen (NH) are of primary interest.

The proton at the C5 position, being adjacent to the electron-withdrawing trifluoromethyl group, is expected to resonate at a relatively downfield chemical shift. libretexts.org The protons at the C4 position would appear further upfield. The coupling between the protons on C4 and C5 would provide information on their relative stereochemistry. For instance, in related 3,4,5-substituted oxazolidin-2-ones, the vicinal coupling constants (³J) between H4 and H5 are used to assign syn and anti isomers. The NH proton typically appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Based on analyses of similar oxazolidinone structures, the expected chemical shifts and multiplicities can be predicted. oregonstate.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| H5 | 4.5 - 5.0 | Multiplet (m) | ³JH5-H4, ³JH5-F | Shift is downfield due to proximity to the electronegative CF₃ group and oxygen. May show coupling to both H4 and fluorine atoms. |

| H4 | 3.5 - 4.2 | Multiplet (m) | ³JH4-H5, ²JH4a-H4b | Two diastereotopic protons expected, coupling to each other and to H5. |

| NH | 5.5 - 7.0 | Broad Singlet (br s) | - | Chemical shift is solvent-dependent and the signal may be broad due to quadrupole effects and exchange. |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum for this compound would show signals for the carbonyl carbon (C2), the two ring carbons (C4 and C5), and the carbon of the trifluoromethyl group.

A key feature in the ¹³C NMR spectrum is the coupling between the carbon atoms and the fluorine atoms of the CF₃ group. The CF₃ carbon itself will appear as a quartet due to one-bond coupling (¹JC-F), typically with a large coupling constant of 270-350 Hz. researchgate.netquora.com The carbon attached to the CF₃ group (C5) will also appear as a quartet due to two-bond coupling (²JC-F), with a smaller coupling constant (around 30-40 Hz). researchgate.netrsc.org This characteristic splitting pattern is a definitive indicator of a trifluoromethyl group's presence and position. The carbonyl carbon (C2) is expected at the most downfield position, characteristic of carbamates. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| C2 (C=O) | 155 - 160 | Singlet (s) | - | Typical range for a carbamate (B1207046) carbonyl in a five-membered ring. |

| CF₃ | 120 - 125 | Quartet (q) | ¹JC-F ≈ 280 | Large one-bond coupling to three fluorine atoms. |

| C5 | 75 - 85 | Quartet (q) | ²JC-F ≈ 35 | Two-bond coupling to the CF₃ group. |

| C4 | 45 - 55 | Singlet (s) | - | Typical shift for a methylene (B1212753) carbon attached to nitrogen in a ring. |

¹⁹F NMR for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. nih.gov Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group is highly sensitive to its local electronic environment. nih.gov For a CF₃ group attached to an aliphatic carbon, the signal typically appears in the range of -60 to -80 ppm relative to a CFCl₃ standard. dovepress.comrsc.org The signal may appear as a singlet or could be split into a doublet if there is significant through-space coupling to the proton at C5. This technique is exceptionally useful for confirming the presence and purity of the fluorinated compound.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| CF₃ | -70 to -80 | Singlet (s) or Doublet (d) | Chemical shift is relative to CFCl₃ (0 ppm). Multiplicity depends on the magnitude of coupling to H5. |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the connectivity of the molecular structure. researchgate.netipb.ptethernet.edu.et

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A COSY spectrum of this compound would show a cross-peak connecting the signals of the H4 protons and the H5 proton, confirming their adjacency in the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the H4 proton signals and the C4 carbon signal, and another between the H5 proton signal and the C5 carbon signal. This allows for the definitive assignment of both the proton and carbon signals for these positions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by absorptions from the carbamate and trifluoromethyl groups.

The most prominent feature would be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate. This band typically appears at a relatively high frequency, around 1750-1780 cm⁻¹, due to the ring strain of the five-membered oxazolidinone ring. The N-H stretching vibration should appear as a moderate band in the region of 3200-3300 cm⁻¹. Additionally, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1300 cm⁻¹ region. libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3300 | Medium |

| C=O (Carbamate) | Stretch | 1750 - 1780 | Strong, Sharp |

| C-F (CF₃) | Stretch | 1100 - 1300 | Strong (multiple bands) |

| C-O | Stretch | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the calculation of the exact molecular formula.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its molecular weight. The fragmentation pattern provides further structural evidence. libretexts.orguni-saarland.de For trifluoromethyl-substituted heterocycles, a common fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃), which would result in a significant peak at [M-69]. fluorine1.rudtic.mil Other characteristic fragmentation patterns for oxazolidinone rings involve the cleavage of the ring structure, often initiated by the loss of CO₂ (44 Da) or other small neutral molecules. researchgate.netresearchgate.net

Table 5: Predicted Key Ions in the Mass Spectrum of this compound (C₄H₄F₃NO₂)

| m/z Value | Ion Formula | Description |

|---|---|---|

| 169 | [C₄H₄F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [C₃H₄NO₂]⁺ | Loss of •CF₃ radical ([M-69]) |

| 125 | [C₄H₄F₃N]⁺ | Loss of CO₂ ([M-44]) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.gov This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. For chiral molecules, the phenomenon of anomalous dispersion allows for the differentiation between enantiomers. nih.gov

While specific crystallographic data for this compound is not publicly available, the structural analysis of closely related oxazolidinone analogues demonstrates the power of this technique. The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve the crystal structure, providing precise information on bond lengths, bond angles, and torsional angles.

The absolute configuration is typically determined by calculating the Flack parameter, which should be close to zero for the correct enantiomer. nih.gov This analysis provides an unequivocal assignment of the (R) or (S) configuration at the stereocenter.

The solid-state structure reveals the conformation of the molecule in the crystalline state and the nature of intermolecular interactions, such as hydrogen bonding. For instance, in many oxazolidinone structures, the five-membered ring may adopt a specific envelope or twisted conformation to minimize steric strain. Intermolecular hydrogen bonds, often involving the N-H and C=O groups of the oxazolidinone ring, play a crucial role in the packing of the molecules in the crystal lattice.

To illustrate the type of data obtained from such an analysis, the crystallographic data for an analogue, (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, is presented below. This data highlights the detailed structural information that can be obtained.

Table 1: Illustrative Crystallographic Data for an Oxazolidinone Analogue

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.834(2) |

| b (Å) | 9.456(3) |

| c (Å) | 13.879(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 896.9(5) |

Note: This data is for a representative analogue and not for this compound.

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, provide valuable information about the stereochemistry of molecules in solution. nih.gov These techniques are complementary to X-ray crystallography and are particularly useful when suitable crystals for diffraction cannot be obtained. The two most common chiroptical techniques are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For oxazolidinones, the carbonyl group and any aromatic substituents are the primary chromophores.

The absolute configuration can be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions. nih.govualberta.ca VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as every vibrational mode in a chiral molecule can potentially be VCD active. nih.gov

Similar to ECD, the assignment of absolute configuration using VCD relies on the comparison of the experimental spectrum with theoretical spectra calculated for the enantiomers. Density Functional Theory (DFT) is commonly used for these calculations. The rich structural information contained in a VCD spectrum, with its characteristic positive and negative bands, often allows for a highly reliable determination of the absolute configuration.

Although specific ECD or VCD spectra for this compound are not readily found in the literature, studies on analogous chiral molecules demonstrate the utility of these methods. For example, the VCD spectra of related chiral auxiliaries have been used to confirm their stereochemical integrity.

To illustrate the type of data obtained, a hypothetical comparison of experimental and calculated VCD data for a chiral oxazolidinone is presented below.

Table 2: Illustrative Comparison of Experimental and Calculated VCD Frequencies and Signs for a Chiral Oxazolidinone Analogue

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign |

|---|---|---|---|---|

| C=O stretch | 1750 | + | 1755 | + |

| N-H bend | 1530 | - | 1535 | - |

| C-O stretch | 1220 | + | 1225 | + |

Note: This data is hypothetical and serves to illustrate the principles of VCD analysis.

Computational and Theoretical Studies on 5 Trifluoromethyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of organic compounds. For 5-(trifluoromethyl)-1,3-oxazolidin-2-one (B6157739), DFT calculations provide profound insights into its fundamental characteristics, guiding the rational design of synthetic methodologies.

Electronic Structure Analysis

The electronic structure of this compound, particularly the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), dictates its reactivity. The highly electronegative trifluoromethyl group at the C5 position significantly influences the electron distribution across the oxazolidinone ring. DFT calculations reveal a notable polarization of the C-F bonds, inducing a partial positive charge on the carbon atom of the trifluoromethyl group and influencing the acidity of the adjacent C-H bond.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a quantitative measure of the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. For oxazolidinone derivatives, these calculations help in understanding the sites susceptible to nucleophilic or electrophilic attack. In related systems, the HOMO is often localized on the oxazolidinone ring, particularly the nitrogen and oxygen atoms, while the LUMO can be influenced by substituents. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Oxazolidinone Derivatives from DFT Studies (Note: Data is illustrative and based on general findings for similar structures, as specific values for the title compound are not readily available in the cited literature.)

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 6.3 eV |

| Dipole Moment | Measure of the polarity of the molecule | 3.5 D |

Reaction Mechanism Elucidation

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. For reactions involving this compound, such as N-acylation or reactions at the C5 position, computational studies can identify key intermediates and transition states. This provides a step-by-step understanding of the reaction pathway, including the energy barriers associated with each step.

For instance, in the synthesis of more complex molecules derived from this scaffold, DFT can be used to model the approach of reagents, the formation of new bonds, and the breaking of existing ones. These studies can rationalize experimentally observed product distributions and stereoselectivities. Mechanistic investigations on related trifluoromethylated heterocycles have demonstrated the utility of DFT in understanding complex rearrangements and cyclization reactions.

Transition State Analysis in Asymmetric Transformations

The this compound moiety is often employed as a chiral auxiliary or is a target in asymmetric synthesis. DFT is a valuable tool for analyzing the transition states of asymmetric reactions, providing a rationale for the observed stereochemical outcomes. By calculating the energies of competing diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.

These analyses often involve modeling the interaction of the substrate with a chiral catalyst or reagent. The subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern stereoselectivity can be accurately described by DFT. For example, in the asymmetric trifluoromethylation of N-acyl oxazolidinones, computational studies can help to understand how the chiral auxiliary directs the incoming trifluoromethyl radical to one face of the enolate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models are statistical tools that correlate the structural or physicochemical properties of compounds with their biological activity or physical properties, respectively. These models are essential for predicting the behavior of new molecules and for optimizing their properties for specific applications.

Correlation of Structural Descriptors with Reactivity

QSAR/QSPR studies on oxazolidinone derivatives often employ a variety of molecular descriptors to quantify their structural features. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). By establishing a mathematical relationship between these descriptors and an observed reactivity (e.g., reaction rate, yield), a predictive model can be developed.

For a series of compounds based on the this compound scaffold, QSAR models could be used to predict their reactivity in a given transformation based on the nature of other substituents. Studies on related complex oxazolidinones have shown that descriptors related to electronegativity, molecular structure, and electronic properties are often crucial in governing their activity. researchgate.net

Prediction of Chemical Properties Relevant to Synthesis

QSPR models can be specifically tailored to predict chemical properties that are important for synthetic chemists. These properties can include solubility, boiling point, and chromatographic retention times. By predicting these properties, QSPR models can aid in the design of efficient purification and isolation procedures.

For this compound and its derivatives, QSPR models could be developed to predict their lipophilicity (logP), which is a critical parameter in both synthetic workup and medicinal chemistry. The development of such models relies on a dataset of experimentally determined properties for a series of related compounds, from which a statistically robust correlation with calculated molecular descriptors can be derived.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Describes the electronic distribution and reactivity. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Quantifies the size and shape of the molecule. |

| Topological | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular branching and connectivity. |

| Thermodynamic | Heat of formation, Gibbs free energy | Relates to the stability and energetics of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing conformational preferences and the dynamics of intermolecular interactions.

MD simulations are also exceptionally useful for studying how this compound interacts with other molecules, such as solvents or reactants. By placing the molecule in a simulated box of solvent molecules (e.g., water, DMSO, or THF), the simulation can track the formation and lifetime of various intermolecular interactions. Key interactions for this molecule include:

Hydrogen Bonding: The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Dipole-Dipole Interactions: The molecule possesses significant dipole moments associated with the carbonyl and trifluoromethyl groups. These dipoles influence the molecule's orientation in polar solvents and its interaction with other polar molecules.

Fluorine Interactions: The fluorine atoms of the CF₃ group can participate in weaker interactions, including C-H···F and C-F···π interactions, which can contribute to the stability of molecular assemblies. qut.edu.au

These simulations provide quantitative data on interaction energies, distances, and angles, offering a dynamic picture that complements static experimental data from techniques like X-ray crystallography. nih.gov

| Interaction Type | Key Functional Groups | Computational Method | Information Obtained |

|---|---|---|---|

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Molecular Dynamics (MD), DFT | Bond distance, angle, energy, lifetime |

| Dipole-Dipole | C=O, C-F bonds (CF₃ group) | MD, Molecular Electrostatic Potential (MEP) Maps | Interaction strength, orientational preference |

| Steric Repulsion | CF₃ group, N-acyl substituent | MD, Conformational Analysis | Preferred conformers, steric hindrance effects |

| Weak Fluorine Interactions | CF₃ group | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | Presence and nature of C-H···F bonds |

Stereochemical Prediction and Rational Design in Asymmetric Synthesis

Oxazolidinones are renowned for their application as chiral auxiliaries, temporary stereogenic units that control the stereochemical outcome of a reaction. wikipedia.orgrsc.org The 5-substituted variants, such as those derived from amino acids, are particularly effective. The substituent at the C5 position creates a specific steric environment that directs the approach of incoming reagents to one face of a reactive intermediate, leading to the formation of one stereoisomer in preference to others.

In the context of N-acyl derivatives of this compound, the auxiliary controls the stereochemistry of reactions at the α-carbon of the acyl group. A common application is in asymmetric aldol (B89426) reactions. alfa-chemistry.com The process typically involves:

Deprotonation of the N-acyl group to form a specific (Z)-enolate.

Coordination of a Lewis acid (e.g., a boron or titanium species) to the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid, chelated six-membered ring transition state.

The substituent at C5 (the trifluoromethyl group) sterically blocks one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered face.

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in predicting and rationalizing the high diastereoselectivity observed in these reactions. acs.org By building and calculating the energies of all possible transition state structures, chemists can predict the major product. nih.govacs.org For example, in an aldol reaction, DFT calculations can compare the relative energies of the transition states leading to the four possible stereoisomeric products (Evans-syn, non-Evans-syn, Evans-anti, and non-Evans-anti). acs.org The experimentally observed product is expected to arise from the lowest-energy calculated transition state. researchgate.net

The rational design of new chiral auxiliaries relies heavily on this predictive power. The trifluoromethyl group in this compound is expected to exert a profound stereodirecting effect due to its unique properties:

Steric Bulk: The CF₃ group is sterically demanding and provides a highly effective shield for one face of the enolate.

Electronic Effects: As a potent electron-withdrawing group, the CF₃ group can influence the pKa of the N-H proton and the electronic properties of the entire auxiliary, potentially affecting enolate formation and reactivity.

Computational models allow researchers to quantitatively evaluate these effects before embarking on lengthy synthetic work. By modifying the auxiliary in silico (e.g., by changing the substituent at C5) and recalculating transition state energies, scientists can rationally design new auxiliaries with potentially enhanced selectivity or different reactivity profiles. researchgate.net

| Factor Influencing Stereoselectivity | Role of 5-CF₃ Group | Computational Tool | Predicted Outcome |

|---|---|---|---|

| Enolate Geometry | Influences stability of (Z)- vs (E)-enolate | DFT Energy Calculation | Favored formation of (Z)-enolate |

| Facial Shielding | Steric bulk blocks one face of the enolate | Transition State Modeling (DFT) | Approach of electrophile from the unhindered face |

| Transition State Conformation | Affects stability of chair-like transition state (e.g., Zimmerman-Traxler model) | DFT Geometry Optimization | Lowest energy transition state corresponds to the major product diastereomer |

| Lewis Acid Chelation | Electronic effect may alter Lewis basicity of carbonyls | DFT with solvation models | Strength and geometry of chelation complex |

Q & A

Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-1,3-oxazolidin-2-one and its derivatives?

The synthesis of this compound derivatives often involves cyclization reactions or modifications of oxazolidinone scaffolds. Key methodologies include:

- Aziridine/CO₂ Coupling : A novel method for synthesizing 5-aryl-substituted oxazolidinones via aziridine ring-opening with CO₂, as demonstrated for 5-(4-fluorophenyl)-3-methyloxazolidin-2-one .

- Aldehyde-Thiazolidinone Condensation : For example, reacting 4-fluorobenzaldehyde with 2-thioxothiazolidin-4-one under reflux with acetic acid yields fluorinated oxazolidinone analogs in 85% yield .

- Substituent Optimization : Introducing trifluoromethyl groups via nucleophilic substitution or coupling reactions, as seen in the synthesis of Anacetrapib derivatives .

Q. How can structural elucidation of this compound derivatives be performed?

- X-ray Crystallography : Use programs like SHELXL for refining small-molecule structures and generating ORTEP diagrams to visualize bond angles and stereochemistry. For example, the structure of a fluorinated oxazolidinone (C₁₈H₁₄F₁₃NO₂) was resolved using SHELX software .

- Spectroscopic Methods : Combine NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry to confirm functional groups and regiochemistry, as applied in the characterization of Tedizolid isomers .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments for fluorinated oxazolidinones?

- High-Resolution Refinement : SHELXL is particularly effective for resolving twinned or high-symmetry crystals. For example, the absolute configuration of (4S,5R)-Anacetrapib was confirmed using SHELX refinement against high-resolution data .

- ORTEP-III GUI : Generate thermal ellipsoid plots to visualize disorder or dynamic motion in crystal lattices, critical for distinguishing between enantiomers or pseudopolymorphs .

Q. What strategies improve metabolic stability in this compound-based drug candidates?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or bulky substituents reduces cytochrome P450-mediated oxidation. In D5D inhibitors, replacing labile methyl groups with fluorinated aryl rings improved metabolic stability by 3-fold .

- Isotopic Labeling : Use [(¹³C₅)(¹⁵N)]-labeled analogs in UPLC-MS/MS studies to track metabolic pathways in human plasma, as applied in Anacetrapib bioavailability studies .

Q. How are pharmacophore models applied in designing oxazolidinone-based inhibitors?

- Scaffold Identification : A pharmacophore model derived from hit compounds (e.g., 3,5-diphenyl-oxazolidinones) highlighted hydrophobic (aryl), hydrogen-bond acceptor (oxazolidinone carbonyl), and steric (trifluoromethyl) features critical for D5D inhibition .

- Binding Affinity Optimization : Molecular docking using resolved crystal structures (e.g., PDB: U7Y) guides substituent placement to enhance target engagement .

Key Methodological Notes

- Contradictions in Synthesis : While aziridine/CO₂ coupling () is efficient for 5-aryl derivatives, aldehyde-thiazolidinone condensation () offers better yields for fused-ring systems.

- Software Limitations : SHELX, while robust for small molecules, requires manual intervention for macromolecular refinements; alternative pipelines may be needed for high-throughput crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.